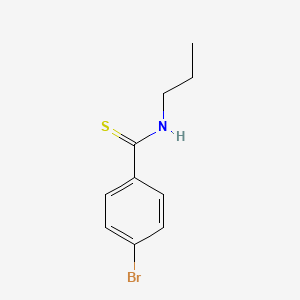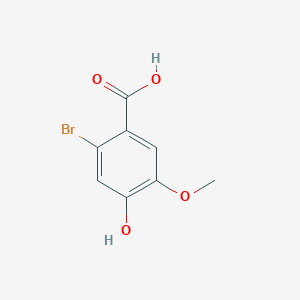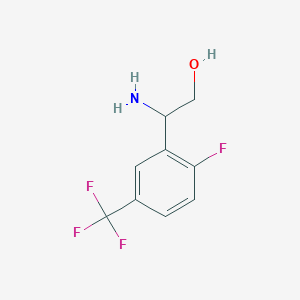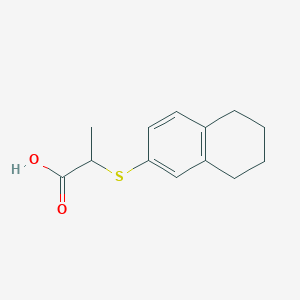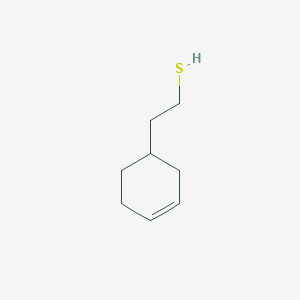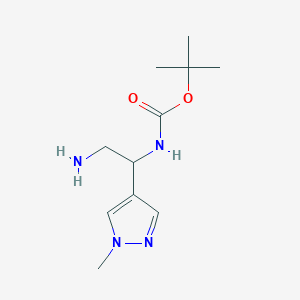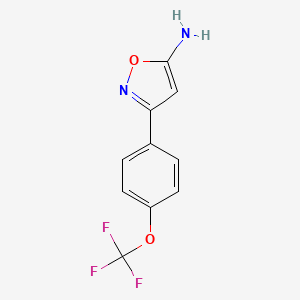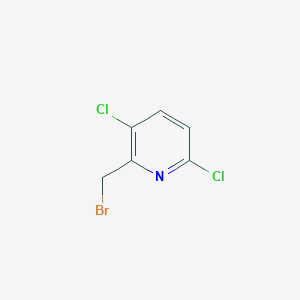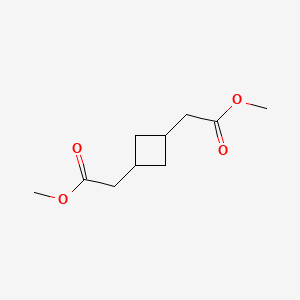
Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclobutane, featuring two acetate groups attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutane-1,3-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutane-1,3-dicarboxylic acid, while reduction can produce cyclobutane-1,3-diol.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate exerts its effects involves interactions with specific molecular targets. The acetate groups can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate
- Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate
- Dimethyl 2,2’-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purine-1,7(6H)-diyl)diacetate
Uniqueness
Dimethyl 2,2’-(cyclobutane-1,3-diyl)diacetate is unique due to its cyclobutane core, which imparts distinct structural and chemical properties. The presence of two acetate groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
32456-61-4 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RHXNVYVOSQCFBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC(C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
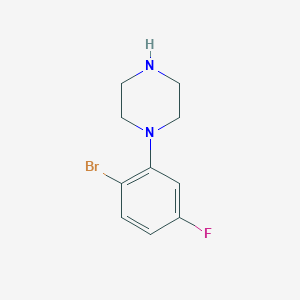
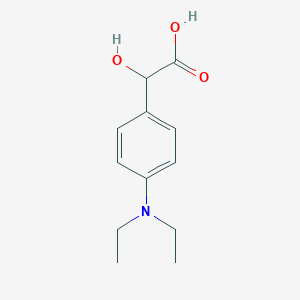
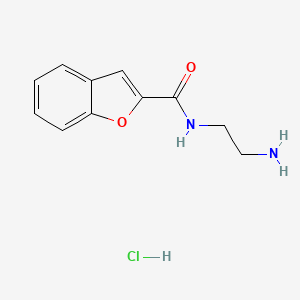
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
